molecular formula C8H7F3O2 B12855581 3-Fluoro-5-(2,2-difluoroethoxy)phenol

3-Fluoro-5-(2,2-difluoroethoxy)phenol

Cat. No.: B12855581
M. Wt: 192.13 g/mol
InChI Key: RONZIDVMXNDTEJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,2-difluoroethoxy)phenol is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . It is a phenolic compound characterized by the presence of fluorine atoms and an ethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-5-(2,2-difluoroethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)phenol
  • Phenol, 3-fluoro-

Uniqueness

3-Fluoro-5-(2,2-difluoroethoxy)phenol is unique due to the presence of both fluorine atoms and an ethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-5-fluorophenol

InChI

InChI=1S/C8H7F3O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

RONZIDVMXNDTEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)F)O

Origin of Product

United States

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